1-{3-[(2,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
Description
1-{3-[(2,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 2,4-dichlorophenylmethyl group at position 3 and a piperazine ring at position 3. Its synthesis typically involves nucleophilic substitution reactions between chloro-substituted thiadiazole intermediates and piperazine .
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4S/c14-10-2-1-9(11(15)8-10)7-12-17-13(20-18-12)19-5-3-16-4-6-19/h1-2,8,16H,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNITFBLCPCUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101157243 | |
| Record name | Piperazine, 1-[3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858256-86-6 | |
| Record name | Piperazine, 1-[3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858256-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-[3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
A similar compound, sb 216763, which also contains a 2,4-dichlorophenyl group, has been reported to inhibit the activity of α and β isozymes of glycogen synthase kinase-3 (gsk-3) in human brain microvascular endothelial cell line and colorectal cancer cells. GSK-3 is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including metabolism, cell cycle, and cell differentiation.
Mode of Action
It can be inferred from the similar compound, sb 216763, that it may act as a small molecule that competes with atp and potently inhibits the activity of gsk-3. This inhibition could lead to changes in the cellular processes controlled by GSK-3, such as metabolism, cell cycle, and cell differentiation.
Biochemical Pathways
These include the Wnt/β-catenin signaling pathway, the PI3K/Akt signaling pathway, and the Hedgehog signaling pathway. These pathways play crucial roles in cell proliferation, survival, and differentiation.
Pharmacokinetics
The solubility of a similar compound, sb 216763, in dmso is reported to be 20 mg/ml, while it is insoluble in water. This suggests that the compound may have good bioavailability when administered in a suitable solvent.
Result of Action
The similar compound, sb 216763, is reported to act as a neuroprotectant and prevent neuronal cell death induced by the pi3-kinase pathway. It also delays preconditioning, reduces infarct size, and prevents cardiac ischemia.
Action Environment
The storage temperature for a similar compound, sb 216763, is reported to be −20°c, suggesting that the compound may require a controlled environment for optimal stability and efficacy.
Biological Activity
The compound 1-{3-[(2,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a novel organic molecule that incorporates a piperazine ring and a 1,2,4-thiadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. The following sections will explore its biological activity, including its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 329.2 g/mol. The presence of the thiadiazole ring is notable for its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties.
Anticancer Activity
- Mechanism of Action : Research indicates that thiadiazole derivatives can inhibit key cellular pathways involved in cancer progression. For instance, some derivatives have been shown to inhibit the ERK1/2 signaling pathway, leading to cell cycle arrest in cancer cells .
-
Efficacy Studies :
- In vitro studies demonstrated that compounds related to thiadiazole exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast cancer). The IC50 values for these compounds ranged from 0.15 μM to 1.5 μM depending on the specific substitutions on the thiadiazole ring .
- A comparative study revealed that substituting chlorine with fluorine in the structure increased anticancer activity significantly .
- Case Studies :
Antimicrobial Activity
- Broad-Spectrum Efficacy : The compound has demonstrated activity against various bacterial strains and fungi. For example, derivatives have shown effectiveness against Candida albicans and Aspergillus niger with MIC values ranging from 3.92 to 4.23 mM .
- Structure-Activity Relationship : The presence of electron-withdrawing groups such as nitro or electron-donating groups like methoxy enhances the antimicrobial properties of thiadiazole derivatives .
Anticonvulsant Activity
- Experimental Models : Studies utilizing the maximal electroshock (MES) and pentylenetetrazol (PTZ) models have indicated that certain thiadiazole derivatives exhibit significant anticonvulsant properties comparable to established medications like phenytoin .
- Neurotoxicity Assessment : Neurotoxicity was evaluated using rotarod tests, which showed that some derivatives maintained low toxicity while providing effective seizure control at doses around 30 mg/kg .
Data Summary
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of thiadiazole derivatives, including 1-{3-[(2,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine, as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, derivatives have shown IC50 values in the low micromolar range against human leukemia and other tumor cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Thiadiazole Derivative | HL-60 (Leukemia) | 0.12 |
| Thiadiazole Derivative | L1210 (Mouse Leukemia) | 0.20 |
| Thiadiazole Derivative | CHO (Hamster Ovary) | 3.4 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against a range of pathogens, including bacteria and fungi. The presence of the thiadiazole ring is believed to enhance its interaction with microbial enzymes or membranes.
Case Study 1: Anticancer Efficacy
A study published in Molecules examined a series of thiadiazole derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited potent cytotoxicity against various cancer cell lines with varying mechanisms of action .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of thiadiazole derivatives. The study found that the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. This highlights its potential as a lead compound for developing new antimicrobial agents .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine moiety undergoes nucleophilic substitution due to its electron-rich nitrogen atoms. Reactions typically occur under basic or acidic conditions:
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) yields N-alkylated derivatives.
Example :
Conditions : KCO, DMF, 60°C, 6 hours . -
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) produces acylated piperazines.
Example :
Conditions : Triethylamine, CHCl, 0°C to RT, 2 hours .
Electrophilic Aromatic Substitution
The electron-deficient thiadiazole ring participates in electrophilic substitutions, particularly at the 3-position:
-
Nitration : Nitric acid introduces nitro groups under controlled conditions.
Example :
Conditions : CHCl, 0°C, 40 minutes .
Table 1: Electrophilic Substitution Reactions
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO | 5-Nitro-thiadiazole derivative | 78 | |
| Halogenation | Cl (gas) | 5-Chloro-thiadiazole derivative | 65 |
Reduction Reactions
The thiadiazole ring can be reduced to form dihydrothiadiazoles or opened under vigorous conditions:
-
Sodium Borohydride Reduction : Converts thiadiazole to dihydrothiadiazole.
Example :
Conditions : Methanol, 50°C, 1 hour .
Oxidation Reactions
Oxidation targets the sulfur atom in the thiadiazole ring:
-
Peracid Oxidation : Forms sulfoxide or sulfone derivatives.
Example :
Conditions : CHCl, RT, 12 hours .
Cross-Coupling Reactions
The dichlorophenyl group enables palladium-catalyzed couplings:
-
Suzuki Coupling : Reacts with aryl boronic acids to form biaryl systems.
Example :
Conditions : Pd(PPh), NaCO, DME/HO, 80°C, 24 hours .
Ring-Opening Reactions
Under strong acidic or basic conditions, the thiadiazole ring undergoes hydrolysis:
-
Acidic Hydrolysis : Yields thiourea derivatives.
Example :
Conditions : 6M HCl, reflux, 8 hours.
Comparative Reactivity with Analogues
The dichlorophenyl group enhances electrophilicity compared to non-halogenated analogues. Key differences include:
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiadiazole-Piperazine Derivatives
The compound belongs to a broader class of 1,2,4-thiadiazole-piperazine hybrids. Key structural analogs include:
Key Observations :
- Substitution at the phenyl ring influences electronic properties: electron-withdrawing groups (e.g., nitro, trifluoromethyl) may stabilize the thiadiazole ring against metabolic degradation .
Oxadiazole-Piperazine Derivatives
Replacing the thiadiazole core with oxadiazole alters electronic and steric profiles:
- 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride : The oxadiazole core reduces sulfur-related toxicity but may decrease antimicrobial potency compared to thiadiazole analogs .
- 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine : The methyl group enhances solubility but reduces activity against parasitic targets like Trypanosoma cruzi .
Pharmacological and Functional Comparisons
Antifungal Activity
The target compound shares structural motifs with azole antifungals (e.g., ketoconazole, terconazole), which feature dichlorophenyl and piperazine groups .
Antiparasitic Potential
Piperazine-thiadiazole hybrids have been explored as inhibitors of Trypanosoma cruzi . For example, 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]anilinium chloride (a related analog) exhibits IC₅₀ = 1.2 µM against trypomastigotes, suggesting the target compound may share similar mechanisms .
Preparation Methods
Reaction of Isothiocyanate with 3-Amino-5-methylisoxazole
A solution of 2,4-dichlorophenylmethyl isothiocyanate (hypothetical intermediate) reacts with 3-amino-5-methylisoxazole in acetonitrile under acidic catalysis (e.g., p-toluenesulfonic acid). The mixture is refluxed to promote thiourea formation, which undergoes intramolecular cyclization via the Boulton-Katrizky rearrangement to yield 5-amino-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole.
Key Parameters
Functionalization of the Thiadiazole Intermediate
The 5-amino group on the thiadiazole ring is subsequently modified to introduce the piperazine moiety. This involves nucleophilic substitution or condensation reactions.
Piperazine Incorporation via Nucleophilic Aromatic Substitution
Chlorination and Displacement
The 5-amino group of the thiadiazole intermediate is replaced with a chlorine atom using nitrosyl chloride or phosphorus pentachloride, generating 5-chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole. Piperazine is then introduced via nucleophilic aromatic substitution under basic conditions.
Reaction Conditions
Direct Condensation with Piperazine
Alternatively, the 5-amino group undergoes condensation with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This one-pot method avoids intermediate isolation.
Optimization Data
| Parameter | Value |
|---|---|
| Coupling Agent | EDCI (1.2 equiv) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 65% |
Alternative Route: Cyclocondensation of Thioamides
Thioamide Synthesis
A thioamide precursor is prepared by reacting 2,4-dichlorophenylmethyl amine with carbon disulfide in alkaline conditions. The resulting thioamide undergoes cyclocondensation with hydroxylamine-O-sulfonic acid to form the thiadiazole ring.
Mechanistic Insight
The reaction proceeds via nucleophilic attack of the thioamide sulfur on the electrophilic nitrogen of hydroxylamine-O-sulfonic acid, followed by cyclization and elimination of sulfonic acid.
Characterization Data
-
Intermediate (Thioamide): NMR (CDCl₃) δ 7.45 (d, J = 8.2 Hz, 1H), 7.30 (dd, J = 8.2, 2.1 Hz, 1H), 7.15 (d, J = 2.1 Hz, 1H), 4.50 (s, 2H).
Reductive Amination for Side-Chain Modification
Sodium Borohydride Reduction
A ketone intermediate, 3-[(2,4-dichlorophenyl)methyl]-5-(prop-2-en-1-yl)-1,2,4-thiadiazole, is reduced using sodium borohydride in methanol. The resulting secondary amine is subsequently alkylated with piperazine.
Procedure
-
Suspend ketone intermediate (0.01 M) in methanol.
-
Add NaBH₄ (0.01 M) portionwise at 50°C.
-
Stir for 2 hours, then evaporate solvent.
-
Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Retention time: 12.3 minutes.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Boulton-Katrizky | High regioselectivity | Multi-step, costly reagents | 78–82 |
| Nucleophilic Aromatic | One-pot synthesis | Requires harsh chlorination | 65–70 |
| Cyclocondensation | Scalable | Low functional group tolerance | 60–68 |
| Reductive Amination | Mild conditions | Intermediate instability | 85–89 |
Q & A
Q. Q1. What are the recommended methods for synthesizing and structurally characterizing 1-{3-[(2,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine?
Answer:
- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often modified by introducing substituents like thiadiazole rings through stepwise alkylation or cyclization. Beta-cyclodextrin may be used as a stabilizing agent, though it may reduce biological activity .
- Characterization : Confirm structural integrity using:
- Safety : Follow protocols for handling hygroscopic and irritant compounds, including PPE (gloves, goggles) and storage in airtight containers at 2–8°C .
Structure-Activity Relationship (SAR) Analysis
Q. Q2. How can researchers systematically analyze SAR for piperazine-containing compounds?
Answer:
- Methodology :
- Comparative substitution studies : Replace functional groups (e.g., thiadiazole vs. oxadiazole) and assess activity changes. For example, piperazine rings show 9.5-fold higher acetylcholinesterase inhibition (IC₅₀ = 0.90 µM) than ethylenediamine derivatives (IC₅₀ = 8.52 µM) .
- Bioisostere exploration : Replace piperazine with homopiperazine or triazole rings to evaluate solubility and target affinity .
- Data tabulation :
| Substituent (Q group) | Target Activity (IC₅₀, µM) | Key Finding |
|---|---|---|
| Piperazine | 0.90 (AChE inhibition) | Optimal activity |
| Ethylenediamine | 8.52 | Reduced efficacy |
| Propylenediamine | 5.50 | Moderate improvement |
Advanced Computational Modeling
Q. Q3. What computational strategies predict binding affinity and selectivity for this compound?
Answer:
- Molecular docking : Use tools like AutoDock Vina to simulate interactions with targets (e.g., 5-HT₁A receptors or MELK kinases). Note competition with buffer agents (e.g., HEPES) containing piperazine moieties .
- Free energy calculations : Apply MM/GBSA to estimate binding free energy. For example, HEPES binds to Glu14 with ΔG = -8.4 kcal/mol, which may influence experimental IC₅₀ values .
- Dynamic simulations : Run MD simulations (AMBER/GROMACS) to assess conformational stability over 100+ ns trajectories .
Resolving Biological Data Contradictions
Q. Q4. How to address reduced biological activity despite structural optimization?
Answer:
- Case study : Beta-cyclodextrin inclusion complexes reduce toxicity but may sterically hinder target binding, decreasing potency .
- Strategies :
- Dose-response profiling : Test varying concentrations to identify non-linear effects.
- Alternative formulations : Use liposomal encapsulation instead of cyclodextrin to improve bioavailability.
- Orthogonal assays : Validate antiplatelet activity via in vitro platelet aggregation tests and compare with computational predictions .
Pharmacological Efficacy in Preclinical Models
Q. Q5. How to evaluate anxiolytic or antidepressant effects of piperazine derivatives in vivo?
Answer:
- Behavioral models :
- Elevated plus maze (EPM) : Measure time spent in open arms (anxiolytic indicator).
- Forced swim test (FST) : Assess immobility time reduction (antidepressant marker).
- Dosage : Administer 1–10 mg/kg intraperitoneally in mice, with positive controls (e.g., buspirone).
- Mechanistic validation : Co-administer 5-HT₁A antagonists (e.g., WAY-100635) to confirm receptor-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
